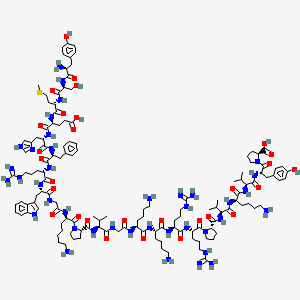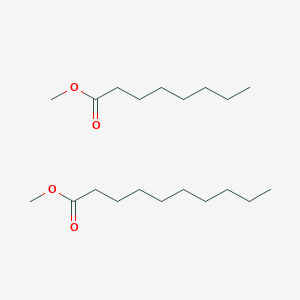
Hydroxyphenyl propamidobenzoic acid
説明
Hydroxyphenyl propamidobenzoic acid (HPPA) is a synthetic compound with a wide range of uses in scientific research. It is a derivative of p-hydroxybenzoic acid, a naturally occurring phenolic compound found in many fruits and vegetables. HPPA has a range of biochemical and physiological effects, which can be exploited for a variety of applications in the lab.
科学的研究の応用
Dermatological Research
- Skin Absorption and Hydrolysis : Parabens, esters of hydroxybenzoic acid, are studied for their absorption and hydrolysis in human and minipig skin. This research is crucial for understanding the disposition of these compounds after dermal exposure and their potential localized toxicity (Jewell et al., 2007).
Chemical Synthesis and Industrial Applications
- Synthesis of Pseudopolymorphs : Hydroxybenzoic acid derivatives are used in the synthesis of pseudopolymorphs, which have applications in medicine and polymer synthesis. The study of these compounds contributes to our understanding of their self-assembly in solid lattices (Jayaraman et al., 2004).
Environmental Impact Studies
- Photodegradation of Parabens : Research on the photodegradation of parabens, which are esters of p-hydroxybenzoic acid, is significant in assessing their impact as hazardous water contaminants. This includes studying their degradation in various environmental conditions (Gmurek et al., 2015).
- Occurrence in Aquatic Environments : Studies on the presence and behavior of parabens in aquatic environments help understand their biodegradability and ubiquity in surface water and sediments. This is vital for assessing the environmental impact of these widely used compounds (Haman et al., 2015).
Biomedical Research
- HDAC6 Inhibition for Alzheimer's : Derivatives of hydroxybenzoic acid have been developed with inhibitory selectivity against histone deacetylase 6 (HDAC6), showing potential as treatments for Alzheimer's disease. These compounds demonstrate neuroprotective activity and can cross the blood-brain barrier (Lee et al., 2018).
Analytical Chemistry
- HPLC-MS/MS Method for Measuring Parabens : The development of analytical methods using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) to measure concentrations of parabens in human milk highlights its applications in exposure assessment and risk analysis (Ye et al., 2008).
Pharmacokinetics
- Pharmacokinetic Profile of Propyl Paraben : Research on the pharmacokinetics of propyl paraben in humans after oral administration informs on their absorption, metabolism, and excretion, which is crucial for understanding their safety and efficacy (Shin et al., 2019).
Bioorthogonal Chemistry
- Bioorthogonal Coupling Reactions : Studies on the formation of stable boron-nitrogen heterocycles in neutral aqueous solution for bioorthogonal coupling reactions show the potential of hydroxybenzoic acid derivatives in bioconjugation and pharmaceutical applications (Dilek et al., 2015).
作用機序
- It draws and holds onto precious hydration, resulting in plumper, smoother skin that is less prone to dryness and irritation .
- While specific biochemical pathways are not extensively documented, studies have shown impressive results:
Target of Action
Mode of Action
Biochemical Pathways
生化学分析
Biochemical Properties
Hydroxyphenyl propamidobenzoic acid interacts with various enzymes, proteins, and other biomolecules. It is known to have anti-inflammatory properties
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to improve superoxide dismutase activity in the thigh muscles, liver, and kidney, and increases glutathione peroxidase activity in the thigh muscles and heart . These effects suggest that this compound may influence cell function by modulating oxidative stress.
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression. For instance, it has been found to have anti-inflammatory effects, potentially through modulation of gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have temporal effects. For example, in a study on patients with seborrheic dermatitis, a significant decrease in scoring index mean scores was observed after 7 and 14 days of treatment with a cream containing this compound .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages. In a study involving mice, the compound was added at a dose of 0.1 g/kg to the diet to observe its ability to regulate tissue oxidation and antioxidant balance .
特性
IUPAC Name |
2-[3-(4-hydroxyphenyl)propanoylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c18-12-8-5-11(6-9-12)7-10-15(19)17-14-4-2-1-3-13(14)16(20)21/h1-6,8-9,18H,7,10H2,(H,17,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFOKZQWYFNKCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)CCC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80220022 | |
| Record name | Hydroxyphenyl propamidobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80220022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
697235-49-7 | |
| Record name | Dihydroavenanthramide D | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=697235-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxyphenyl propamidobenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0697235497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxyphenyl propamidobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80220022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydroxyphenyl Propamidobenzoic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROXYPHENYL PROPAMIDOBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25KRT26H77 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Ethyl 2-aminobenzo[d]thiazole-7-carboxylate](/img/structure/B3029482.png)




